2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Overview
Description
“2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine” is a chemical compound that has been studied for its potential applications in various fields . It is a derivative of 1H-pyrrolo[2,3-b]pyridine, a class of compounds known for their potent activities against fibroblast growth factor receptors (FGFRs) .
Scientific Research Applications
Synthesis of Pyrrolopyridine Derivatives
Research by Vilches-Herrera et al. (2013) developed an efficient route to synthesize novel 4,7-dihydro-1H-pyrrolo[2,3-b]pyridines. These compounds incorporate a tetrahedral fragment at position-4, synthesized via a three-component reaction involving N-substituted 5-amino-3-cyanopyrroles, various carbonyl compounds, and active methylene compounds (Vilches-Herrera et al., 2013).
Antibacterial Applications
Toja et al. (1986) synthesized a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate. One compound demonstrated antibacterial activity in vitro, suggesting potential applications in antimicrobial research (Toja et al., 1986).
Cyclization to Pyrrolo-pyridines and Other Derivatives
Davis et al. (1992) described a method where the deprotonation of 3-methylazines, followed by reaction with benzonitile, led to an intermediate that cyclizes to 2-phenyl[1H]-pyrrolo[2,3-b]pyridine. This method applies to various nitriles and β-methylazines (Davis et al., 1992).
Synthesis of Tetrahydro-1H-pyrrolo[2,3-c]pyridine
Nechayev et al. (2013) achieved an efficient synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride, demonstrating the method's applicability for synthesizing different N6-substituted 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridines (Nechayev et al., 2013).
Development of Synthesis Methods and Reactivity Studies
Herbert and Wibberley (1969) investigated various routes for preparing 1H-pyrrolo[2,3-b]pyridines, including nitration, nitrosation, bromination, and iodination. Their findings expanded understanding of the chemical reactivity and potential applications of these compounds (Herbert & Wibberley, 1969).
Future Directions
The future directions for the research and development of “2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine” and its derivatives are promising, especially in the field of cancer therapy. The derivatives of 1H-pyrrolo[2,3-b]pyridine have been reported to exhibit potent activities against FGFRs, suggesting potential applications in cancer therapy .
properties
IUPAC Name |
2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-6-5-7-3-2-4-9-8(7)10-6/h2-4,6H,5H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZRMJZSXZUPRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80613713 | |
Record name | 2-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80613713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
7546-38-5 | |
Record name | 2-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80613713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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